molecular formula C8H6N2O6 B146835 2,4-Dinitrophenylacetic acid CAS No. 643-43-6

2,4-Dinitrophenylacetic acid

Cat. No. B146835
CAS RN: 643-43-6
M. Wt: 226.14 g/mol
InChI Key: KCNISYPADDTFDO-UHFFFAOYSA-N
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Description

2,4-Dinitrophenylacetic acid is a chemical compound that is related to the 2,4-dinitrophenyl group, which is widely used in various analytical and biochemical applications. The papers provided discuss the use of 2,4-dinitrophenyl derivatives in different contexts, such as the analysis of carbonyl compounds, the quantification of steroids, the preparation of monoclonal antibodies, and the separation of amino acid enantiomers .

Synthesis Analysis

The synthesis of 2,4-dinitrophenyl derivatives is not directly detailed in the provided papers. However, the preparation of related compounds such as 2,4-dinitrophenylhydrazine derivatives and the conjugation of the 2,4-dinitrophenyl group to proteins for immunological studies is discussed. For instance, the preparation of DNP-aminocaproic acid and its conjugates with carrier proteins like bovine thyroglobulin and bovine serum albumin is mentioned, which is relevant to the synthesis of 2,4-dinitrophenylacetic acid-related compounds .

Molecular Structure Analysis

The molecular structure of 2,4-dinitrophenylacetic acid itself is not analyzed in the papers. However, the structure of 2,4-dinitrophenylhydrazones, which are derivatives of 2,4-dinitrophenylacetic acid, is studied, particularly their E- and Z-stereoisomers. The spectral patterns of these isomers and their behavior under UV irradiation and in acidic conditions are described, which provides insight into the structural aspects of related compounds .

Chemical Reactions Analysis

The chemical reactions involving 2,4-dinitrophenyl derivatives are discussed in the context of their use as analytical reagents. For example, 2,4-dinitrophenylhydrazine is used as a reagent for the quantitative determination of prednisone, and the reaction conditions for optimal quantification are provided . Additionally, the formation of 2,4-dinitrophenylhydrazone products through the reaction with protein carbonyls is mentioned, which is relevant to the study of oxidative stress .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dinitrophenylacetic acid are not directly reported in the papers. However, the properties of related 2,4-dinitrophenyl derivatives are discussed. For instance, the chromatographic behavior of N-2:4-dinitrophenyl derivatives of amino acids and their separation by adsorption chromatography are described, which can provide insights into the physical properties such as solubility and adsorption characteristics of similar compounds . The optical resolution of N-(2,4-dinitrophenyl)-amino acids on a bovine serum albumin silica column also sheds light on the chiral properties of these compounds .

Scientific Research Applications

Toxicology and Environmental Impact

2,4-Dinitrophenylacetic acid, a derivative of 2,4-dinitrophenol (DNP), has been extensively studied in the context of environmental toxicity. Research has shown that 2,4-D, a herbicide related to this compound, is widely used in agriculture and urban activities, often reaching natural environments. Studies have focused on the toxicology and mutagenicity of these compounds, indicating significant concern about their environmental impact. This research highlights the trend toward studying the effects of these chemicals on non-target species, particularly aquatic ones, and emphasizes the importance of understanding their molecular biology impacts, such as gene expression changes due to exposure (Zuanazzi, Ghisi, & Oliveira, 2020).

Chemical Properties and Interactions

The fluorescence quenching properties of dinitrophenols, including 2,4-DNP, have been studied to understand their toxicity mechanisms. These studies have revealed that 2,4-DNP shows significant tryptophan fluorescence quenching, which can help in understanding its toxicological properties. This property of 2,4-DNP is instrumental in interpreting its interaction with biological molecules and its resultant toxic effects (Dumitraş Huţanu & Pintilie, 2013).

Applications in Biological Research

2,4-Dinitrophenylacetic acid has been utilized in studies exploring the uptake and translocation of related compounds in plants. For example, research involving root applications of 2,4-D, a similar compound, provided insights into plant physiology and the movement of such chemicals within plant systems. This research has implications for understanding how plants interact with and are affected by certain herbicides and related chemicals (Sutton & Bingham, 1970).

Analytical and Detection Techniques

2,4-Dinitrophenylacetic acid and its analogs have been the focus of development in analytical methods for detecting these compounds in biological samples. Techniques like molecularly imprinted spin column extraction coupled with fluorescence detection have been established for the determination of 2,4-DNP in serum samples. This advancement is crucial for biological and medical research, especially in monitoring the presence and concentration of these compounds in biological systems (Fang, Lei, Zhou, Wu, & Gong, 2014).

Safety And Hazards

2,4-Dinitrophenylacetic acid is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of soap and water (P302 + P352), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

properties

IUPAC Name

2-(2,4-dinitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c11-8(12)3-5-1-2-6(9(13)14)4-7(5)10(15)16/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNISYPADDTFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862349
Record name Benzeneacetic acid, 2,4-dinitro-
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Molecular Weight

226.14 g/mol
Source PubChem
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 2,4-Dinitrophenylacetic acid
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Vapor Pressure

0.00000061 [mmHg]
Record name 2,4-Dinitrophenylacetic acid
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Product Name

2,4-Dinitrophenylacetic acid

CAS RN

643-43-6
Record name 2,4-Dinitrophenylacetic acid
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Record name 2,4-Dinitrophenylacetic acid
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Record name Benzeneacetic acid, 2,4-dinitro-
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Record name Benzeneacetic acid, 2,4-dinitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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